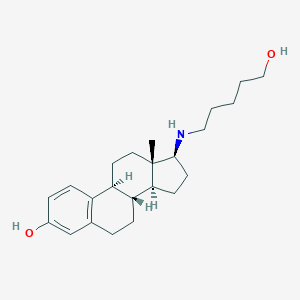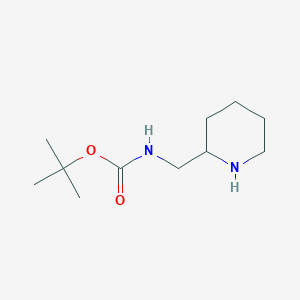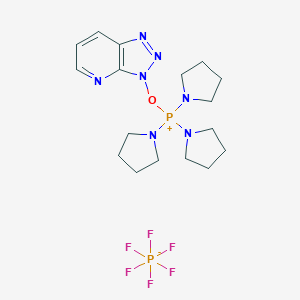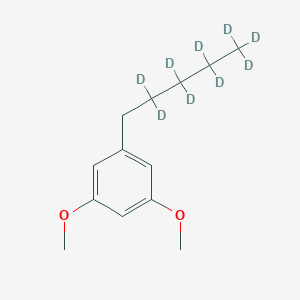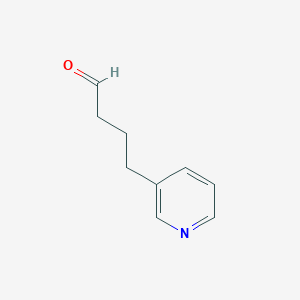
4-Pyridin-3-ylbutanal
Descripción general
Descripción
4-Pyridin-3-ylbutanal is a chemical compound with the CAS Number: 145912-93-2. Its molecular weight is 149.19 and its linear formula is C9H11NO . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for 4-Pyridin-3-ylbutanal is 1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 . This indicates that the molecule consists of a pyridine ring attached to a butanal group.Physical And Chemical Properties Analysis
4-Pyridin-3-ylbutanal is a pale-yellow to yellow-brown sticky oil to semi-solid substance .Aplicaciones Científicas De Investigación
Synthesis of Bipyridine Derivatives
3-Pyridinebutanal is utilized in the synthesis of bipyridine derivatives, which are crucial in the formation of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The compound’s ability to undergo homo and heterocoupling reactions in the presence of a catalyst makes it a valuable starting material or precursor in organic chemistry.
Organic Chemistry Applications
In organic chemistry, 3-Pyridinebutanal serves as a building block for constructing complex molecules. It’s involved in cascade reactions for the synthesis of indolizines, highlighting its role in the advancement of pyridine-boryl radical chemistry .
Pharmaceutical Industry
3-Pyridinebutanal plays a role in the pharmaceutical industry, particularly in the synthesis of pyridine derivatives. These derivatives are known for their therapeutic effects, including anti-cancer, antihypertensive, antiulcer, and antimicrobial applications . The compound’s structural versatility allows for the creation of various biologically active molecules.
Biologically Active Molecules
The compound is instrumental in the design and synthesis of biologically active molecules. Its derivatives are found in a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal properties .
Transition-Metal Catalysis
3-Pyridinebutanal is significant in transition-metal catalysis. It’s involved in the synthesis of pyrimidines, which are pharmacologically important and exhibit diverse biological activities. The compound enhances the selectivity and yields of pyrimidines and contributes to catalyst recyclability .
Photosensitizers
In the field of photodynamic therapy, 3-Pyridinebutanal-derived compounds act as photosensitizers. They are capable of producing reactive oxygen species upon light irradiation, which is effective in destroying cells for therapeutic purposes .
Supramolecular Structures
3-Pyridinebutanal contributes to the formation of supramolecular structures. Its derivatives are used to construct three-dimensional networks through hydrogen bonding and π–π interactions, which are essential in sensing, bioimaging, and light-harvesting devices .
Viologens
Lastly, 3-Pyridinebutanal is related to the synthesis of viologens. These are functional organic materials composed of conjugated bi-/multi-pyridyl groups, which have applications in electrochromism, molecular machines, memory devices, gas storage and separation, energy storage, and biochemistry .
Safety and Hazards
Propiedades
IUPAC Name |
4-pyridin-3-ylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBVEQNSDSLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452025 | |
| Record name | 4-pyridin-3-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinebutanal | |
CAS RN |
145912-93-2 | |
| Record name | 3-Pyridinebutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-pyridin-3-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PYRIDINEBUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



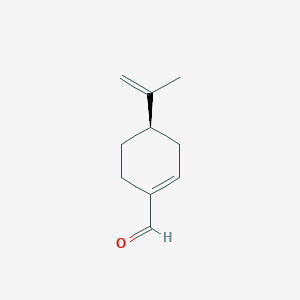


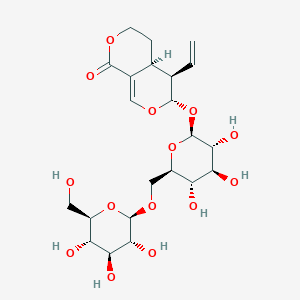


![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)
